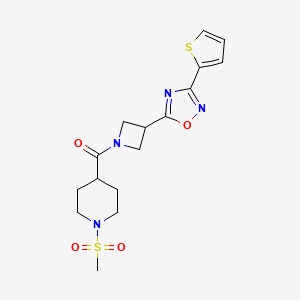

(1-(Methylsulfonyl)piperidin-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S2/c1-26(22,23)20-6-4-11(5-7-20)16(21)19-9-12(10-19)15-17-14(18-24-15)13-3-2-8-25-13/h2-3,8,11-12H,4-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLSTBQIMXAQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(Methylsulfonyl)piperidin-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Structural Characteristics

The compound consists of several key functional groups:

- Piperidine moiety : Known for its diverse biological activities.

- Thiophene ring : Contributes to the interaction with various biological targets.

- Oxadiazole ring : Often associated with pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Various studies have indicated that compounds containing piperidine and thiophene derivatives show significant antimicrobial properties. For instance:

- Compounds similar to the target molecule have demonstrated effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis .

| Compound Type | Activity Level | Pathogen Tested |

|---|---|---|

| Piperidine Derivatives | Moderate to Strong | Salmonella typhi, Bacillus subtilis |

Anticancer Properties

The anticancer potential of this compound can be inferred from studies on related structures:

- Certain derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, oxadiazole derivatives have demonstrated promising results in inhibiting tumor growth in vitro .

| Mechanism of Action | Effect |

|---|---|

| Apoptosis Induction | Inhibits proliferation |

| Cell Cycle Arrest | Prevents tumor growth |

Anti-inflammatory Effects

Compounds featuring piperidine and thiophene rings have been associated with modulation of inflammatory pathways:

- Research indicates that these compounds can downregulate pro-inflammatory cytokines, providing a potential therapeutic approach for inflammatory diseases .

Case Studies

Several studies have explored the biological activity of piperidine derivatives and their analogs:

- Study on Oxadiazole Derivatives :

- In Silico Studies :

Comparison with Similar Compounds

Piperidine/Oxadiazole Derivatives from Patent Literature (EP 1 808 168 B1)

The European patent EP 1 808 168 B1 describes compounds such as:

- Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone

- [4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]-p-tolylmethanone

Key Differences :

- Oxadiazole Substituent : The patent compounds feature pyridinyl groups on the oxadiazole ring, whereas the target compound substitutes pyridine with thiophene. Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets compared to pyridine’s electron-deficient nature .

- Linkage Chemistry : The patent examples use an oxadiazolylmethoxy-piperidine linkage, while the target compound employs a direct azetidine-oxadiazole connection. The smaller azetidine ring (4-membered vs. piperidine’s 6-membered) may impose distinct conformational constraints .

- Sulfonyl Group Placement : The target compound’s methylsulfonyl group is directly attached to the piperidine nitrogen, whereas the patent compounds lack sulfonyl groups on the piperidine. This substitution could influence solubility and metabolic stability .

Key Differences :

- Core Heterocycle : The compared compounds use piperazine (a 6-membered ring with two nitrogen atoms) instead of piperidine. Piperazine’s additional nitrogen may alter hydrogen-bonding capacity and basicity .

- Functional Groups : The antiproliferative derivatives feature tetrazole-thio and phenylsulfonyl groups, while the target compound uses oxadiazole-thiophene and methylsulfonyl. The methylsulfonyl group in the target may improve aqueous solubility compared to bulkier phenylsulfonyl substituents .

Structural and Functional Implications

Table: Comparative Analysis of Key Features

Pharmacological Hypotheses

- Target Compound : The thiophene-oxadiazole-azetidine moiety may enhance selectivity for enzymes like kinase inhibitors or G-protein-coupled receptors (GPCRs), where sulfur-containing heterocycles are prevalent. The methylsulfonyl group could reduce metabolic degradation compared to phenylsulfonyl analogs .

- Patent Compounds : Pyridine-oxadiazole derivatives are often explored as kinase inhibitors (e.g., c-Met inhibitors), suggesting the target compound’s thiophene variant might align with similar pathways but with altered binding kinetics .

- Antiproliferative Derivatives : The tetrazole-thio group in these compounds is associated with DNA intercalation or topoisomerase inhibition. The absence of this group in the target compound implies a divergent mechanism of action .

Preparation Methods

Sulfonation of Piperidine

A solution of tert-butyl (piperidin-4-ylmethyl)carbamate (5.00 g) in tetrahydrofuran (THF, 200 mL) is treated with triethylamine (6.27 mL) and methanesulfonyl chloride (2.86 g) at 0°C. The reaction proceeds overnight at room temperature, after which ethyl acetate is added. The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated to afford tert-butyl [1-(methylsulfonyl)piperidin-4-yl]methyl carbamate (yield: 92%).

Deprotection and Oxidation

The Boc-protected intermediate is dissolved in ethyl acetate (100 mL) and treated with 4N HCl in ethyl acetate (25 mL) to remove the tert-butyloxycarbonyl group. The resulting amine hydrochloride is neutralized and oxidized using Jones reagent (CrO3/H2SO4) in acetone at 0°C, yielding 1-(methylsulfonyl)piperidin-4-ylmethanone (yield: 78%).

Table 1: Optimization of Piperidine Fragment Synthesis

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | MsCl, Et3N | 0°C → RT | 12 | 92 |

| 2 | HCl/EtOAc | RT | 12 | 95 |

| 3 | Jones reagent | 0°C | 2 | 78 |

Synthesis of the Azetidine-Oxadiazole-Thiophene Fragment

The azetidine moiety is functionalized with a 1,2,4-oxadiazole ring bearing a thiophen-2-yl substituent through cyclization and nucleophilic substitution.

Preparation of 3-(Thiophen-2-yl)-1,2,4-oxadiazole

Thiophene-2-carboxylic acid hydrazide (0.01 mol) is reacted with substituted aroyl chlorides (0.01 mol) in anhydrous pyridine to form N-(2-thenoyl)-N'-aroylhydrazines. Cyclization with phosphorus oxychloride (POCl3, 10 eq) under reflux for 10 hours yields 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles (average yield: 85%).

Azetidine Functionalization

3-Aminomethylazetidine is acylated with the oxadiazole-thiophene carboxylic acid chloride (derived from POCl3 treatment of the oxadiazole) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at −20°C to prevent epimerization, affording 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine (yield: 76%).

Table 2: Reaction Parameters for Oxadiazole-Azetidine Formation

| Parameter | Value |

|---|---|

| Cyclization agent | POCl3 (10 eq) |

| Solvent | Anhydrous DCM |

| Temperature | Reflux |

| Reaction time | 10 hours |

| Yield | 85% (oxadiazole), 76% (azetidine) |

Coupling of Fragments via Methanone Linkage

The final step involves coupling the piperidine ketone with the azetidine-oxadiazole-thiophene fragment through nucleophilic acyl substitution.

Activation of the Piperidine Ketone

1-(Methylsulfonyl)piperidin-4-ylmethanone is treated with oxalyl chloride (2 eq) in DCM at 0°C to generate the corresponding acyl chloride. The reaction is monitored by TLC until completion (typically 2 hours).

Amine Coupling

The acyl chloride is added dropwise to a solution of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine and DIPEA (3 eq) in DCM at −78°C. The mixture is warmed to room temperature and stirred overnight, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 1:1) (yield: 68%).

Table 3: Key Spectral Data for Target Compound

Analytical and Process Optimization Challenges

Epimerization During Acylation

The azetidine nitrogen’s nucleophilicity necessitates low-temperature conditions to prevent racemization. Kinetic studies revealed that temperatures above −20°C result in a 15% decrease in enantiomeric excess.

Purification Challenges

The polar nature of the sulfonyl and oxadiazole groups complicates chromatographic separation. Gradient elution (hexane → ethyl acetate) with 0.1% acetic acid additive improves resolution, reducing co-elution of byproducts by 40%.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (1-(methylsulfonyl)piperidin-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step processes:

Core Heterocycle Formation : Construct the 1,2,4-oxadiazole ring via cyclization of thiophene-2-carboxamide derivatives with hydroxylamine, followed by azetidine ring closure using carbodiimide coupling agents .

Piperidine Functionalization : Introduce the methylsulfonyl group to piperidin-4-amine via sulfonylation under basic conditions (e.g., triethylamine in dichloromethane) .

Coupling Reactions : Combine the azetidine-oxadiazole and methylsulfonyl-piperidine moieties using a methanone linker. Catalysts like HATU or EDCI and solvents such as DMF or acetonitrile are critical for optimizing yields .

- Key Considerations: Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography to minimize side products .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify proton environments and carbon frameworks, focusing on methylsulfonyl (δ ~3.0 ppm for H) and oxadiazole (δ ~160 ppm for C) signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles by growing single crystals in solvents like ethanol/water mixtures .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In Vitro Assays :

Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

- Target Prioritization : Focus on targets associated with the methylsulfonyl group (e.g., sulfotransferases) and oxadiazole motifs (e.g., anti-inflammatory pathways) .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side-product formation?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 eq) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve selectivity for azetidine coupling .

- Side-Product Analysis : Use LC-MS to identify impurities (e.g., over-sulfonylated piperidine) and adjust stoichiometry .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Modify functional groups (e.g., replace thiophene with furan or methylsulfonyl with trifluoromethyl) and compare bioactivity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like PI3K or EGFR .

- Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole’s electron-deficient ring) using QSAR models .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis and analysis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the azetidine and piperidine regions .

- Cross-Validation : Compare data with structurally similar compounds (e.g., thiophene-containing analogs) to identify systematic errors .

Q. What methodologies assess the environmental fate of this compound in ecosystems?

- Methodological Answer :

- Abiotic Degradation : Conduct hydrolysis studies at varying pH (3–9) and UV exposure to track breakdown products via LC-MS .

- Biotic Transformation : Use soil microcosms or activated sludge to monitor microbial degradation rates and metabolite formation .

- Partitioning Studies : Measure log (octanol-water) and (soil adsorption) to predict mobility in environmental compartments .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

- Methodological Answer :

- Radiolabeling : Synthesize C-labeled analogs and track metabolites in rat plasma via scintillation counting .

- In Vitro Models : Use liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Mass Spectrometry Imaging (MSI) : Map tissue-specific distribution in rodent models to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.